Methyl 2,4-dibromobutyrate

描述

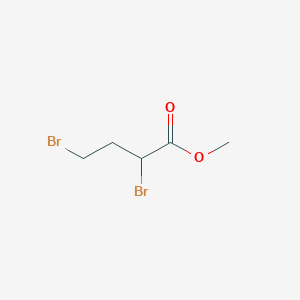

Methyl 2,4-dibromobutyrate (CAS: 70288-65-2 or 29547-04-4) is a brominated ester with the molecular formula C₅H₈Br₂O₂ and a molecular weight of 259.92 g/mol. It is widely used in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. For example, it serves as a precursor for synthesizing 3-hydroxy-N-methylpyrrolidone, a compound with applications as a transdermal drug delivery enhancer. Its reactivity stems from the two bromine atoms at the 2- and 4-positions, which facilitate nucleophilic substitution reactions.

Structure

3D Structure

属性

IUPAC Name |

methyl 2,4-dibromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHIGEQXJBMKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990491 | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29547-04-4, 70288-65-2 | |

| Record name | 29547-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromo-butyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination of Delta-Butyrolactone Followed by Esterification

One of the most documented and industrially relevant methods involves the bromination of delta-butyrolactone using phosphorus tribromide and bromine, followed by reaction with methanol to form this compound.

Step 1: Bromination

- Delta-butyrolactone (approx. 1.17 mole) is mixed with phosphorus tribromide (PBr3) and heated to around 100 °C.

- Liquid bromine is added slowly under controlled temperature (110–115 °C) to maintain reaction stability.

- Additional PBr3 may be added to ensure complete bromination.

- The reaction is monitored by the evolution of hydrogen bromide (HBr), indicating bromination progress.

Step 2: Esterification

- After bromination, the reaction mixture is cooled and combined with methanol at 0 °C.

- The mixture is saturated with hydrogen chloride (HCl) gas to facilitate ester formation.

- Methanol is then removed by distillation, isolating this compound as a pale yellow liquid.

This method yields this compound with high efficiency and purity. The temperature control during bromine addition is critical to avoid side reactions and ensure selectivity.

Direct Esterification of 2,4-Dibromobutyryl Bromide with Methanol

Another approach involves the direct reaction of 2,4-dibromobutyryl bromide with methanol to produce this compound.

- The 2,4-dibromobutyryl bromide is cooled to 0 °C.

- Methanol is added dropwise to the acid bromide under stirring at 0 °C.

- The reaction proceeds for approximately 30 minutes at 0 °C.

- The reaction mixture is then poured into ice water to quench.

- Extraction with methyl tert-butyl ether (MTBE) follows to separate the organic phase.

- The organic phase is washed with saturated brine, dried, and filtered.

- Vacuum distillation at 110 °C under reduced pressure (120 Pa) yields this compound with an 84% yield.

This method is advantageous for its straightforwardness and relatively mild conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination of delta-butyrolactone + Esterification | Delta-butyrolactone, PBr3, Br2, Methanol, HCl gas | 100–115 °C (bromination), 0 °C (esterification) | High (not explicitly quantified) | Requires careful temperature control and gas saturation |

| Direct esterification of 2,4-dibromobutyryl bromide | 2,4-Dibromobutyryl bromide, Methanol | 0 °C, 30 min reaction, vacuum distillation | 84% | Straightforward, industrially scalable |

Detailed Research Findings and Analysis

- The bromination step is highly exothermic and requires slow addition of bromine to maintain temperature and avoid side reactions such as over-bromination or polymerization.

- The use of phosphorus tribromide facilitates the formation of the acid bromide intermediate, which is more reactive toward bromination.

- Esterification with methanol under acidic conditions (HCl saturation) drives the reaction toward the methyl ester product.

- Vacuum distillation is essential to isolate the product with high purity and to remove residual solvents and reagents.

- The extraction and washing steps using MTBE and brine ensure removal of inorganic salts and unreacted starting materials.

- The reaction conditions have been optimized to balance yield, purity, and scalability.

Practical Considerations and Notes

- The reaction solvents and reagents should be of high purity to avoid impurities in the final product.

- Temperature control during bromine addition is critical; external heating and cooling baths are recommended.

- The order of addition and thorough mixing are essential to ensure complete reaction and clarity of solutions.

- Physical aids such as vortexing, ultrasound, or hot water baths may be used to improve dissolution and reaction kinetics during formulation.

- Safety precautions must be taken when handling bromine, phosphorus tribromide, and hydrogen bromide gases due to their corrosive and toxic nature.

化学反应分析

Types of Reactions

Methyl 2,4-dibromobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as azide (N3-) to form azido derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding butyrate ester without bromine atoms.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Sodium Azide (NaN3): Used in substitution reactions to replace bromine atoms with azide groups.

Hydrogen (H2) and Palladium on Carbon (Pd/C): Used in reduction reactions to remove bromine atoms.

Potassium Permanganate (KMnO4): Used in oxidation reactions to convert the ester to a carboxylic acid.

Major Products Formed

2-Azido-4-bromobutyrate: Formed from the substitution reaction with sodium azide.

Butyrate Ester: Formed from the reduction reaction.

Carboxylic Acid Derivatives: Formed from oxidation reactions.

科学研究应用

Methyl 2,4-dibromobutyrate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Utilized in the preparation of stereoisomers of azetidine-2-carboxylic amide derivatives, which have potential therapeutic applications.

Material Science: Employed in the synthesis of polymers and other advanced materials.

Biological Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

作用机制

The mechanism of action of methyl 2,4-dibromobutyrate involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating substitution reactions. The ester group also allows for various transformations, including hydrolysis and transesterification .

相似化合物的比较

Ethyl 2,4-Dibromobutyrate

Key Properties :

Comparison :

- Reactivity : The ethyl ester’s longer alkyl chain reduces electrophilicity compared to the methyl ester, leading to slower reaction kinetics in nucleophilic substitutions.

- Applications : Ethyl 2,4-dibromobutyrate is less commonly reported in pharmaceutical syntheses but is available commercially at high purity (≥97%) for research.

- Cost : Priced at approximately ₹130,761 per 10g (95% purity), it is significantly more expensive than methyl derivatives.

Methyl 2,5-Dibromopentanoate

Key Properties :

- CAS: Not explicitly provided, but referenced in catalog listings.

- Structure: Features bromine atoms at the 2- and 5-positions of a pentanoate ester.

Comparison :

- Applications: Limited data, but similar bromoesters are used in polymer chemistry and crosslinking agents.

Methyl 2,4-Dichlorobenzoate

Key Properties :

Comparison :

- Reactivity : Chlorine’s lower electronegativity compared to bromine results in reduced leaving-group ability, making it less reactive in substitution reactions.

- Applications : Primarily used in agrochemical synthesis due to its stability.

Tabulated Comparison of Key Brominated Esters

生物活性

Methyl 2,4-dibromobutyrate (M2DB), a compound with the molecular formula CHBrO, is notable for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and case studies.

This compound features a methyl ester group at one end of a linear carbon chain, with bromine atoms attached to the second and fourth carbon atoms. This unique structure contributes to its reactivity and potential biological effects. The compound has a molecular weight of 259.92 g/mol and is classified as an irritant, posing risks upon skin or respiratory exposure .

The biological activity of M2DB is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atoms. These reactions allow M2DB to interact with various biological molecules, including proteins and nucleic acids. The compound is also known for its role as an alkylating agent, which can introduce bulky alkyl groups into biological systems .

1. Organic Synthesis

M2DB serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex structures through substitution and reduction reactions .

2. Medicinal Chemistry

Research has highlighted M2DB's potential in developing therapeutics. It has been utilized in synthesizing stereoisomers of azetidine-2-carboxylic amide derivatives, which exhibit promising therapeutic properties .

3. Antimicrobial Activity

Recent studies have investigated M2DB's antimicrobial properties. For instance, related dibromobutyric compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting that M2DB may possess similar antimicrobial capabilities .

Case Study: Antimicrobial Efficacy

A comparative study analyzed several dibromobutyrate derivatives for their antimicrobial activity against MRSA and methicillin-sensitive Staphylococcus aureus (MSSA). The findings indicated that specific derivatives exhibited improved potency compared to their non-brominated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for these compounds, highlighting the potential therapeutic index of brominated esters like M2DB .

| Compound | MIC (µg/mL) | Activity against MRSA | Activity against MSSA |

|---|---|---|---|

| M2DB | TBD | Effective | Effective |

| Compound A | TBD | Superior | Superior |

| Compound B | TBD | Inferior | Inferior |

Case Study: Synthesis Pathways

An investigation into the synthetic routes for M2DB revealed various methods involving bromination processes. One notable method includes the use of bromine in the presence of catalysts such as iron or aluminum bromide to achieve selective bromination at the 2 and 4 positions .

Safety and Toxicological Considerations

This compound is classified as an irritant with potential health risks upon exposure. Precautionary measures should be taken when handling this compound to mitigate risks associated with skin, eye, and respiratory irritation .

常见问题

Q. What are the key steps and considerations in synthesizing Methyl 2,4-dibromobutyrate from δ-butyrolactone?

- Methodological Answer : The synthesis involves brominating δ-butyrolactone with bromine in the presence of a catalyst at elevated temperatures (exact catalyst unspecified in evidence). Key steps include:

Bromination : React δ-butyrolactone with bromine to form this compound.

Work-up : Extraction with chloroform to isolate the product .

Critical considerations:

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, brominated esters generally require:

- Ventilation : Due to potential vapor release (vapor pressure: 0.019 mmHg at 25°C for ethyl analog) .

- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact.

- Storage : Store at 4°C for stability (analogous to tert-butyl derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeBr₃, AlCl₃) to improve bromine selectivity.

- Solvent Optimization : Compare polar vs. non-polar solvents for yield and purity.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Byproduct Analysis : Employ GC-MS to identify and quantify impurities (e.g., over-brominated species) .

Q. What mechanistic insights explain the regioselectivity of bromination in δ-butyrolactone to form this compound?

- Methodological Answer : Proposed mechanisms involve:

- Radical vs. Ionic Pathways : Use radical inhibitors (e.g., BHT) or ionic promoters to determine dominant pathway.

- Computational Modeling : DFT studies to compare activation energies for bromination at C2 vs. C4 positions.

- Isotopic Labeling : Introduce ¹³C at specific carbons to track bromide incorporation .

Q. How does the ester group (methyl vs. ethyl) influence the reactivity of dibromobutyrate derivatives in subsequent amidation reactions?

- Methodological Answer :

- Steric Effects : Methyl esters may react faster due to lower steric hindrance compared to bulkier ethyl groups.

- Electronic Effects : Compare leaving group ability (methoxide vs. ethoxide) using kinetic studies.

- Solubility : Methyl derivatives may exhibit better aqueous solubility, impacting reaction rates with methylamine (as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。